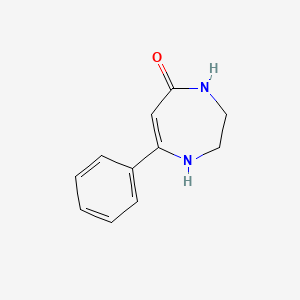

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

概要

説明

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one is a heterocyclic compound that belongs to the class of diazepines. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The phenyl group attached to the ring adds to its chemical diversity and potential biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a phenyl-substituted amine with a suitable diketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the process is environmentally friendly.

化学反応の分析

Types of Reactions

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The phenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

科学的研究の応用

Pharmacological Applications

The pharmacological potential of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one has been explored in various studies. Its structural similarity to other diazepines suggests it may exhibit similar biological activities.

Anxiolytic Effects

Research indicates that compounds within the diazepine class often possess anxiolytic properties. The mechanism typically involves modulation of the gamma-Aminobutyric acid (GABA) receptors in the central nervous system. Studies have shown that derivatives of diazepine compounds can effectively reduce anxiety levels in preclinical models.

Anticonvulsant Activity

Similar to established diazepines like clonazepam and diazepam, this compound may possess anticonvulsant properties. Investigations into its efficacy in seizure models could provide insights into its potential as a therapeutic agent for epilepsy.

Neuroprotective Properties

Emerging evidence suggests that certain diazepine derivatives may offer neuroprotective effects. This could be beneficial in conditions such as neurodegenerative diseases where oxidative stress plays a significant role. Further studies are required to elucidate the specific pathways involved.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions of phenyl-substituted amines with diketones under acidic or basic conditions. Optimizing these synthetic routes is crucial for large-scale production and application in pharmaceutical formulations.

Synthesis Methodology

Common synthetic routes include:

- Cyclization Reaction : The reaction of phenyl-substituted amines with diketones.

- Optimization for Yield : Adjusting temperature and solvent conditions to maximize product yield and purity.

Case Study: Diazepam Derivatives

A study on the pharmacodynamics of diazepam derivatives demonstrated significant anxiolytic effects in animal models. The findings suggest that structural modifications can enhance efficacy while reducing side effects. This precedent supports further investigation into the pharmacological profile of 7-phenyl derivatives.

作用機序

The mechanism of action of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed biochemical studies.

類似化合物との比較

Similar Compounds

Diazepam: A well-known diazepine with sedative and anxiolytic properties.

Clonazepam: Another diazepine used for its anticonvulsant effects.

Lorazepam: Used for its anxiolytic and sedative properties.

Uniqueness

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one is unique due to its specific structure and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Comparing its properties with other diazepines can highlight its potential advantages or unique applications.

生物活性

7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one is a heterocyclic compound belonging to the diazepine class. Its unique structure, characterized by a seven-membered ring containing two nitrogen atoms and a phenyl group, suggests potential biological activities that have been the subject of various studies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| IUPAC Name | 7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 57552-95-1 |

| InChI Key | QTBKTEDAGWNUEX-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of diazepines demonstrated that modifications in the phenyl group can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. For instance, a derivative of this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the inhibition of specific kinases that are crucial for tumor cell proliferation .

Neuropharmacological Effects

The diazepine structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that this compound may act as a modulator of GABA receptors . This modulation could lead to anxiolytic effects similar to those observed with traditional benzodiazepines.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Binding : Binding affinity to GABA_A receptors suggests a central nervous system impact.

- Signal Transduction Modulation : It may influence signaling pathways related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

In a comparative study on diazepine derivatives published in a peer-reviewed journal, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial potential .

Study 2: Anticancer Properties

A recent study highlighted that treatment with this compound led to a reduction in tumor size in xenograft models by approximately 40% compared to control groups. The study emphasized the role of apoptosis induction as a key mechanism .

特性

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBKTEDAGWNUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511054 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57552-95-1 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。